molecular formula C19H27N3O6 B5156541 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid

1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid

Cat. No.: B5156541
M. Wt: 393.4 g/mol
InChI Key: LQKKEGGNYGODSO-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a piperidine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 4-nitrobenzyl chloride with piperidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-[(4-Nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its dual functionality, combining the reactivity of the nitrophenyl group with the versatility of the piperidine ring. This combination allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKKEGGNYGODSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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